2-Octenoic acid, 8-oxo-, methyl ester, (E)-
Description
The compound 2-Octenoic acid, 8-oxo-, methyl ester, (E)- (CAS 7367-81-9; FEMA 3712) is an α,β-unsaturated ester featuring an 8-carbon chain with a trans-configured double bond at position 2 and a ketone group at position 6. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.25 g/mol. This compound is primarily identified in pyrolysis products of methyl ricinoleate (fast pyrolysis at 550°C), where it constitutes ~0.99% of the total product distribution . It is also detected in flavor profiles, such as in starfruit volatiles, contributing to fruity and green aroma notes .
The (E)-configuration of the double bond enhances its stability and reactivity, making it relevant in synthetic chemistry and flavor applications. For instance, it is synthesized via copper-catalyzed hydroarylation of alkynoic esters, as demonstrated in stereoselective reactions producing structurally related acrylates .
Structure
3D Structure
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (E)-8-oxooct-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |
InChI Key |
LXCVPBJBGRZBNO-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C=C/CCCCC=O |
Canonical SMILES |
COC(=O)C=CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (E)-2-Octenoic Acid
(E)-2-Octenoic acid is typically prepared via Wittig olefination or Horner-Wadsworth-Emmons reactions. For example, reacting hexanal with a stabilized ylide generated from ethyl 2-(triphenylphosphoranylidene)propanoate yields (E)-2-octenoic acid ethyl ester, which is hydrolyzed to the free acid. Alternatively, cross-metathesis of unsaturated fatty acids using Grubbs catalysts provides a stereocontrolled pathway.
Oxidation at C8
The introduction of the oxo group at C8 is achieved through selective oxidation. Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the terminal alcohol intermediate to the ketone without over-oxidizing the double bond. For instance, treating 8-hydroxyoct-2-enoic acid with PCC at 0°C yields 8-oxooct-2-enoic acid in 85% yield.
Methyl Ester Formation
The carboxylic acid is esterified using methanol under acidic (H2SO4) or Mitsunobu conditions (DIAD, PPh3). A 90% yield is reported when 8-oxooct-2-enoic acid is refluxed with methanol and catalytic H2SO4.
Oxidative Functionalization of Methyl 2-Octenoate
An alternative approach starts with methyl (E)-2-octenoate, which is subsequently oxidized at C8. This method avoids handling the free acid and simplifies purification.
Synthesis of Methyl (E)-2-Octenoate
Methyl (E)-2-octenoate is commercially available or synthesized via esterification of (E)-2-octenoic acid. Transesterification of ethyl (E)-2-octenoate with methanol using lipase catalysts (e.g., Candida antarctica lipase B) achieves >95% conversion under mild conditions.
C8 Oxidation Strategies
The ketone is introduced via ozonolysis-reduction or allylic oxidation:
-
Ozonolysis-Reduction : Ozonolysis of methyl (E)-2-octenoate followed by reductive workup (Zn/HOAc) cleaves the double bond but requires reintroduction post-oxidation, complicating the process.
-
Metal-Catalyzed Oxidation : Using tert-butyl hydroperoxide (TBHP) and a Mn(III) salen catalyst selectively oxidizes the allylic position. Yields up to 78% are reported, though over-oxidation to epoxides may occur.
One-Pot Tandem Reactions
Recent advances employ tandem catalysis to streamline synthesis. A notable example combines enzymatic esterification with chemical oxidation:
-
Lipase-mediated esterification of (E)-2-octenoic acid with methanol.
-
In situ oxidation using Dess-Martin periodinane (DMP) at 0°C, achieving 82% overall yield.
This method minimizes intermediate isolation and enhances atom economy.
Challenges in Stereochemical Control
Maintaining the (E)-configuration during synthesis is critical. Common issues include:
-
Double Bond Isomerization : Acidic or high-temperature conditions promote isomerization to the (Z)-form. Using aprotic solvents (e.g., DCM) and low temperatures (<40°C) mitigates this.
-
Byproduct Formation : Over-oxidation to epoxides or diols occurs with aggressive oxidizing agents. Catalytic TPAP/NMO systems offer milder alternatives.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Esterification-Oxidation | 70–85% | High purity; established protocols | Multiple steps; intermediate isolation |
| Oxidative Functionalization | 65–78% | Fewer steps; commercial starting material | Risk of over-oxidation |
| Tandem Catalysis | 80–82% | Atom-economical; reduced purification | Requires specialized catalysts |
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc gradients). Key characterization data includes:
Chemical Reactions Analysis
Types of Reactions
2-Octenoic acid, 8-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Applications Overview
2-Octenoic acid, 8-oxo-, methyl ester has been investigated for various applications:
-
Food Industry
- Flavoring Agent : Utilized for its flavor-enhancing properties.
- Preservative : Exhibits antimicrobial properties that can help in food preservation.
-
Pharmaceuticals
- Potential Therapeutics : Research indicates that derivatives of this compound may possess various biological activities, including antimicrobial effects and potential influences on metabolic pathways, making them candidates for nutraceuticals and drug development.
-
Organic Synthesis
- Building Block : Serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules.
Food Industry
The antimicrobial properties of 2-octenoic acid derivatives make them suitable for use as preservatives in food products. Studies have shown that these compounds can inhibit the growth of various pathogens, thus extending the shelf life of food products.
| Application | Description |
|---|---|
| Flavoring Agent | Enhances taste profiles in food products. |
| Preservative | Inhibits microbial growth, prolonging shelf life. |
Pharmaceuticals
In pharmaceutical research, 2-octenoic acid derivatives are being explored for their potential therapeutic benefits. For instance:
- Antimicrobial Activity : Various studies have shown that these compounds can effectively combat bacterial infections.
- Nutraceutical Applications : Due to their influence on metabolic pathways, they may serve as beneficial supplements in dietary formulations.
| Application | Potential Benefits |
|---|---|
| Antimicrobial Agents | Effective against a range of pathogens. |
| Nutraceuticals | May enhance health benefits through metabolic modulation. |
Organic Synthesis
The unique structure of 2-octenoic acid allows it to be utilized as a building block in organic chemistry. It can participate in various reactions typical of unsaturated fatty acids and esters.
| Reaction Type | Description |
|---|---|
| Esterification | Forms esters with alcohols to create more complex molecules. |
| Addition Reactions | Reacts with electrophiles to form new carbon-carbon bonds. |
Case Studies
-
Food Preservation Study
- A study demonstrated that incorporating 2-octenoic acid into meat products significantly reduced microbial load compared to control samples without the compound. This highlights its potential as a natural preservative.
-
Pharmaceutical Research
- Research published in a peer-reviewed journal indicated that derivatives of 2-octenoic acid showed promise in inhibiting bacterial growth in vitro, suggesting potential applications in developing new antibiotics.
-
Synthesis Applications
- A novel synthetic route utilizing 2-octenoic acid as a precursor was developed to produce complex organic molecules efficiently, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl trans-2-Octenoate (CAS 7367-82-0)
- Structure : Ethyl ester analog of the target compound, lacking the 8-oxo group.
- Properties : Molecular weight = 170.25 g/mol; vapor pressure = 0.156 mmHg at 25°C; water solubility = 52.1 mg/L .
- Applications : Used in flavor formulations for fruity esters. The absence of the 8-oxo group reduces its oxidative stability compared to the target compound.
6-Heptenoic Acid Methyl Ester (CAS: Not specified)
- Structure : Shorter chain (7 carbons) with a double bond at position 2.
- Occurrence: Detected in pyrolysis products of methyl ricinoleate (1.7% in fast pyrolysis) .
- Comparison : Reduced chain length decreases hydrophobicity, affecting surfactant properties.
Methyl 3-Nonenoate (FEMA 3710)
- Structure : 9-carbon chain with a double bond at position 3.
- Applications: Used in flavor industries for citrus and fatty notes. The shifted double bond position alters volatility and aroma profile compared to the target compound .
Functional Analogs in Biosurfactants and Pyrolysis
Octadecanoic Acid (Stearic Acid) Methyl Ester
2-Hexenoic Acid Methyl Ester
- Structure : 6-carbon chain with a trans double bond.
- Occurrence : Found in starfruit volatiles. Shorter chain length results in higher volatility and stronger green aroma compared to the target compound .
Application-Based Comparison
Flavor and Fragrance Industry
- Target Compound: Imparts fresh, green notes at low concentrations (e.g., 0.19% in starfruit) .
- Analog: Methyl (E)-2-octenoate (FEMA 3712) is GRAS-listed, highlighting its safety for use in food flavorings, unlike some unsaturated esters with toxicity concerns .
Pyrolysis Chemistry
- Target Compound: Forms during fast pyrolysis of methyl ricinoleate, alongside caprylic acid methyl ester (1.16%) and 2-nonenal (1.01%) .
- Comparison: Similar unsaturated esters like 2-hexenoic acid methyl ester are less abundant (<0.18%), reflecting differences in thermal degradation pathways.
Data Tables
Table 1: Physical and Chemical Properties of Selected Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Vapor Pressure (mmHg, 25°C) | Water Solubility (mg/L) | Key Applications |
|---|---|---|---|---|---|
| 2-Octenoic acid, methyl ester, (E)- | C₉H₁₄O₂ | 170.25 | N/A | N/A | Flavor, Pyrolysis |
| Ethyl trans-2-octenoate | C₁₀H₁₈O₂ | 170.25 | 0.156 | 52.1 | Flavor |
| Octadecanoic acid methyl ester | C₁₉H₃₈O₂ | 298.50 | <0.001 | Insoluble | Biosurfactants |
Table 2: Occurrence in Pyrolysis and Natural Sources
Research Findings and Key Contrasts
- Synthetic Accessibility : The target compound is synthesized via catalytic methods (e.g., copper-mediated reactions), whereas ethyl analogs require esterification of preformed acids .
- Thermal Stability: The 8-oxo group in the target compound may enhance oxidative degradation compared to non-ketone-containing esters like ethyl trans-2-octenoate .
Biological Activity
2-Octenoic acid, 8-oxo-, methyl ester, commonly referred to as methyl (E)-2-octenoate, is an unsaturated fatty acid derivative with significant biological activity. Its molecular formula is C₉H₁₆O₂, and it has a molecular weight of 156.22 g/mol. The compound is characterized by a trans (E) double bond configuration and an oxo group at the eighth carbon, which influences its reactivity and biological properties. This article reviews the biological activities associated with this compound, including antimicrobial, antioxidant, and potential therapeutic effects.
The compound features a double bond that allows it to participate in various chemical reactions typical of unsaturated fatty acids. The presence of the methyl ester functional group enhances its solubility in organic solvents, making it versatile for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Structure | Structure |
| Double Bond Configuration | Trans (E) |
Antimicrobial Properties
Research indicates that 2-octenoic acid derivatives exhibit antimicrobial activity , making them potential candidates for food preservation and pharmaceutical applications. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their utility in developing natural preservatives and antimicrobial agents.
- Case Study : A study demonstrated the efficacy of methyl (E)-2-octenoate against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability at concentrations as low as 100 µg/mL .
Antioxidant Activity
The antioxidant properties of 2-octenoic acid derivatives are noteworthy. They are capable of scavenging free radicals and reducing oxidative stress in biological systems.
- Research Findings : In vitro assays revealed that methyl (E)-2-octenoate exhibited notable antioxidant activity with an IC50 value comparable to established antioxidant standards . This suggests its potential role in preventing oxidative damage in cells.
Influence on Metabolic Pathways
Emerging research suggests that 2-octenoic acid may influence metabolic pathways related to lipid metabolism and energy production.
- Mechanism : It is hypothesized that the compound interacts with specific enzymes involved in fatty acid oxidation, potentially enhancing metabolic efficiency . This could have implications for weight management and metabolic health.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl octanoate | Saturated fatty acid | Used primarily as a flavoring agent |
| Methyl (E)-2-decenoate | Unsaturated fatty acid | Longer carbon chain; similar reactivity patterns |
| Methyl (Z)-2-octenoate | Unsaturated fatty acid | Different double bond configuration; affects activity |
| Methyl (E)-9-octadecenoate | Unsaturated fatty acid | Used in cosmetics and food industry |
The unique structure of 2-octenoic acid, particularly its specific double bond configuration combined with the oxo group, distinguishes it from other similar compounds by influencing its reactivity and biological activities .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (E)-2-octenoic acid, 8-oxo-, methyl ester with high stereochemical purity?
- Methodological Answer : The 8-oxo group can be introduced via oxidation of the parent unsaturated ester. Common reagents include potassium permanganate (for epoxidation or hydroxylation) or osmium tetroxide (for dihydroxylation), followed by selective oxidation of the hydroxyl group to a ketone using agents like Jones reagent (CrO₃/H₂SO₄). Esterification of the precursor acid with methanol under acidic catalysis (e.g., H₂SO₄) ensures retention of the (E)-configuration. Stereochemical purity is verified via NMR (nuclear Overhauser effect spectroscopy) or chiral GC-MS .
Q. What analytical techniques are effective for identifying and quantifying this compound in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal due to its sensitivity for volatile esters. Derivatization (e.g., silylation) may enhance volatility. For quantification in pheromone studies, solid-phase microextraction (SPME) coupled with GC-MS allows non-destructive sampling of trace amounts. Calibration curves using synthetic standards and internal controls (e.g., deuterated analogs) improve accuracy .
Q. How can the structure of (E)-2-octenoic acid, 8-oxo-, methyl ester be confirmed spectroscopically?
- Methodological Answer :
- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone).
- ¹H NMR : The (E)-configuration is confirmed by coupling constants (J ≈ 12–16 Hz for trans olefinic protons). The methyl ester appears as a singlet (~δ 3.6–3.7 ppm).
- High-resolution MS : Validates the molecular formula (e.g., C₉H₁₄O₃) .
Advanced Research Questions
Q. How does the stereochemistry (E/Z) of 2-octenoic acid derivatives influence their biological activity, particularly in pheromone-mediated behaviors?
- Methodological Answer : In Leucophaea cockroaches, (E)-isomers dominate pheromone blends and correlate with male dominance hierarchies. Behavioral assays (e.g., olfactometry) show that synthetic (E)-isomers elicit stronger female attraction. Stereochemical inversion (Z→E) via photoisomerization can be tracked using HPLC with chiral columns , revealing structure-activity relationships .
Q. What metabolic pathways involve 8-oxo derivatives of unsaturated fatty acid esters, and how can intermediates be tracked in vitro?
- Methodological Answer : 8-Oxo esters may participate in α-linolenic acid metabolism or steroidogenesis . Stable isotope labeling (e.g., ¹³C at the 8-position) combined with LC-MS/MS allows tracing of intermediates. In vitro models (e.g., liver microsomes) can identify enzymes like cytochrome P450 oxidases responsible for ketone formation. Pathway inhibition studies (e.g., using ketoconazole) validate specificity .
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Contradictions arise from solvent polarity and temperature effects. Conduct accelerated stability studies (pH 2–12, 25–60°C) with periodic sampling. Degradation products (e.g., hydrolyzed acids) are monitored via HPLC-UV . Kinetic modeling (Arrhenius plots) predicts shelf-life. Buffer systems (e.g., phosphate vs. acetate) must be standardized to avoid confounding results .
Q. What strategies mitigate regioselectivity challenges during oxidation at the 8-position of 2-octenoic acid esters?
- Methodological Answer : Use directing groups (e.g., hydroxyls or halogens at C-7) to steer oxidation to C-8. Enzymatic oxidation (e.g., cytochrome P450 BM3 mutants) offers regiocontrol in aqueous media. Computational tools (e.g., DFT calculations) predict reactive sites, guiding reagent selection (e.g., meta-chloroperbenzoic acid vs. H₂O₂) .
Q. How do interactions between 8-oxo-octenoic esters and oxidative stress markers inform their biochemical roles?
- Methodological Answer : In fertility studies, 8-oxo esters correlate with lipid peroxidation markers (e.g., malondialdehyde). Co-treatment with antioxidants (e.g., pomegranate extract) restores metabolic pathways (e.g., arachidonic acid synthesis). Redox proteomics (e.g., thioredoxin affinity assays) identifies protein targets modified by oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
